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molecular formula H5O10P3 B1232095 Triphosphate(5-) CAS No. 14127-68-5

Triphosphate(5-)

Cat. No. B1232095
M. Wt: 257.96 g/mol
InChI Key: UNXRWKVEANCORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313286B1

Procedure details

To a stirred solution of the triphosphate (8.4) (5 mg, 0.05 mmol) in 0.2M Na2CO3-NaHCO3 buffer (800 μpH 8.5) was added an anhydrous DMF solution (600 μl) of the N-hydroxysuccinimidyl ester of 5-carboxyfluorescein (10 mg, 0.02 mmol) at room temperature and stirring continued overnight. After evaporating the reaction mixture under reduced pressure, the yellow coloured residue obtained was dissolved in a minimum amount of 1:1 aqueous methanol, loaded on a glass column (40 cm×2 cm) packed up to 20 cm height with 35-70 microns silica gel 60 (EM-Separations, cat no. 9389-5). The excess dye was eluted using 1:1 chloroform/methanol to neat methanol and the desired nucleotide-fluorescein conjugate was eluted using 6:3:1 i-PrOH:NH4OH:H2O to obtain (8.4) as a yellow solid after pooling and evaporation. Compound (8.5) was further purified by HPLC on a 15 microns Delta Pak C18 column (1.9 cm×30 cm) under the gradient conditions of 0-50% buffer A (0.1 M TEAB, pH 7.1) and buffer B (25% acetonitrile in 0.1M TEAB, pH 7.0) at 15 ml per minute in 30 minutes. The desired compound (8.5) fractions were pooled, evaporated and lyophilised to get pure (8.5) as a yellow solid (quantitative yield).
Name
triphosphate
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
600 μL
Type
reactant
Reaction Step One
[Compound]
Name
N-hydroxysuccinimidyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
NH4OH
Name
( 8.4 )

Identifiers

REACTION_CXSMILES
[O-:1][P:2]([O:5][P:6]([O:9][P:10]([O-:13])([O-:12])=[O:11])([O-:8])=[O:7])(=[O:4])[O-:3].C[N:15](C=O)C.C1C(C(O)=O)=CC2C(OC3(C4C=CC(O)=CC=4OC4C=C(O)C=CC3=4)C=2C=1)=O>C([O-])([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+].CO>[NH4+:15].[OH-:1].[O-:13][P:10]([O:9][P:6]([O:5][P:2]([O-:4])([O-:3])=[O:1])([O-:8])=[O:7])(=[O:11])[O-:12] |f:3.4.5.6.7,9.10|

Inputs

Step One
Name
triphosphate
Quantity
5 mg
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])OP(=O)([O-])[O-]
Name
Quantity
600 μL
Type
reactant
Smiles
CN(C)C=O
Name
N-hydroxysuccinimidyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mg
Type
reactant
Smiles
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring continued overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
the yellow coloured residue obtained
WASH
Type
WASH
Details
The excess dye was eluted
WASH
Type
WASH
Details
the desired nucleotide-fluorescein conjugate was eluted

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
NH4OH
Type
product
Smiles
[NH4+].[OH-]
Name
( 8.4 )
Type
product
Smiles
[O-]P([O-])(=O)OP(=O)([O-])OP(=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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